MK-2206 dihydrochloride is classified as an allosteric AKT inhibitor. This means it binds to a site on the AKT protein that is different from the site where ATP (the cell's energy source) normally binds. This binding disrupts the normal function of AKT and prevents it from signaling for cell growth and survival [].
Studies have shown that MK-2206 dihydrochloride is particularly effective against cancer cells with mutations in the PIK3CA gene or loss of the PTEN gene. These genes are involved in the AKT signaling pathway, and mutations in these genes can lead to uncontrolled cell growth [].
In addition to inhibiting AKT, MK-2206 dihydrochloride has also been shown to induce autophagy. Autophagy is a cellular process that breaks down and recycles damaged or unwanted components of the cell. In cancer cells, autophagy can be a cell survival mechanism. However, under certain conditions, autophagy can also lead to cell death [].